Product packaging for 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline(Cat. No.:CAS No. 861206-61-3)

2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline

Cat. No.: B2795116
CAS No.: 861206-61-3
M. Wt: 360.254
InChI Key: VDNUETIWAVTYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline is a synthetic chemical compound that features a hybrid structure combining a biphenyl core with a quinoline heterocycle. This molecular architecture, which incorporates a bromine atom at the 4' position of one phenyl ring and a quinoline group at the 4-position of the other, makes it a valuable intermediate in medicinal chemistry and materials science research. The compound is part of a class of biphenyl derivatives that have demonstrated significant potential in scientific research, particularly as key synthetic intermediates for the development of pharmaceutical compounds . The bromine substituent serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds featuring the biphenyl moiety similar to this quinoline derivative have been investigated against Mycobacterium tuberculosis in vitro, with certain halogenated derivatives showing particularly promising activity . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals in appropriately equipped laboratories following established safety protocols. Researchers are advised to consult relevant safety data sheets before use and to adhere to all local regulations regarding chemical storage, handling, and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14BrN B2795116 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline CAS No. 861206-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN/c22-19-12-9-16(10-13-19)15-5-7-18(8-6-15)21-14-11-17-3-1-2-4-20(17)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUETIWAVTYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromo 1,1 Biphenyl 4 Yl Quinoline and Analogues

Strategies for Quinoline (B57606) Core Construction

The quinoline ring is a foundational structure in a vast number of biologically active compounds and functional materials. nih.gov Consequently, a rich variety of synthetic methods have been developed for its construction. These can be broadly categorized into classical condensation reactions, modern catalytic approaches, and efficient multicomponent reactions.

Classical Name Reactions in Quinoline Synthesis

Since the 19th century, several named reactions have been the cornerstones of quinoline synthesis, many of which are still in use today. nih.govrawdatalibrary.net These methods typically involve the acid- or base-catalyzed condensation and cyclization of anilines with carbonyl compounds or other suitable precursors.

Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. rawdatalibrary.netresearchgate.net The base hydrolyzes isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline. researchgate.net This method is particularly relevant as it has been used to prepare 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a direct precursor to analogues of the target compound, by reacting isatin with 4-bromoacetophenone. nih.gov

Friedländer Synthesis: One of the most direct methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). researchgate.netnih.govacs.org The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration or via a Schiff base intermediate. researchgate.netacs.org

Skraup Synthesis: This is one of the oldest and most famous methods for producing the parent quinoline ring. nih.govrsc.org It involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgescholarship.org The reaction is known for being vigorous and proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. rawdatalibrary.netescholarship.org

Knorr Quinoline Synthesis: This reaction converts β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using a strong acid, typically sulfuric acid. rawdatalibrary.netbohrium.comacs.org The mechanism is a type of electrophilic aromatic substitution followed by the elimination of water. bohrium.com Depending on the reaction conditions, 4-hydroxyquinolines can sometimes be formed as competing products. bohrium.comcolab.ws

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions to produce 2- and/or 4-substituted quinolines. nih.govbeilstein-journals.orgorganic-chemistry.org The reaction is often catalyzed by Brønsted or Lewis acids. beilstein-journals.org A related method, the Doebner reaction, specifically synthesizes 2-substituted quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. nih.gov

Table 1. Overview of Classical Quinoline Syntheses
Reaction NameKey ReactantsTypical ProductCatalyst/Conditions
PfitzingerIsatin, Carbonyl CompoundQuinoline-4-carboxylic acidBase (e.g., KOH)
Friedländer2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylSubstituted QuinolineAcid or Base
SkraupAniline, Glycerol, Oxidizing AgentQuinoline (unsubstituted)Strong Acid (e.g., H₂SO₄)
Knorrβ-Ketoanilide2-HydroxyquinolineStrong Acid (e.g., H₂SO₄)
Doebner-von MillerAniline, α,β-Unsaturated CarbonylSubstituted QuinolineAcid (Lewis or Brønsted)

Modern Catalytic Approaches to Quinoline Scaffolds

While classical methods are robust, they often require harsh conditions. Modern organic synthesis has introduced a variety of catalytic systems to construct quinoline scaffolds with greater efficiency, milder conditions, and improved sustainability. These approaches often leverage transition-metal catalysis, nanocatalysts, or alternative energy sources.

Recent advancements have focused on oxidative annulation techniques, which utilize catalysts based on rhodium, ruthenium, cobalt, and copper to facilitate cascade C-H activation and heteroannulation reactions. For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a one-pot synthesis of quinolines under mild conditions. Palladium and copper complexes are also widely used to facilitate the various cross-coupling and cyclization reactions that can form the quinoline ring.

Furthermore, "green chemistry" principles have been applied through the use of microwave irradiation and ionic liquids, which can accelerate reaction rates and improve yields in classical syntheses like the Skraup and Friedländer reactions. nih.gov Nanocatalysts, offering high surface area and reusability, have also emerged as a powerful tool for synthesizing quinoline derivatives under environmentally benign conditions.

Multicomponent Reactions for Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity.

Several MCRs, such as the Povarov reaction, have been successfully employed for the synthesis of diverse quinoline scaffolds. A typical MCR for quinoline synthesis might involve the reaction of an aniline, an aldehyde, and an alkyne derivative, catalyzed by a Lewis acid, to construct a polysubstituted quinoline in one pot. These methods are particularly valuable for creating libraries of complex quinoline derivatives for chemical and pharmaceutical research.

Introduction of the Biphenyl (B1667301) Moiety

Once the quinoline core, substituted with a suitable handle (e.g., a halogen), is constructed, the next critical step is the formation of the biphenyl unit. This is most commonly achieved through powerful carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are the preeminent methods for constructing biaryl linkages. The Suzuki-Miyaura reaction, which couples an organoboron species (like a boronic acid or ester) with an organohalide, is particularly favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

In the context of synthesizing 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline, a plausible and widely used strategy would involve:

Synthesis of a 2-(4-bromophenyl)quinoline (B1270115) precursor. This can be achieved via a method like the Pfitzinger reaction. nih.gov

Suzuki-Miyaura coupling of this precursor with 4-bromophenylboronic acid. This step would form the central C-C bond of the biphenyl moiety.

Alternatively, one could start with a 2-haloquinoline and couple it with a (4'-bromo-[1,1'-biphenyl]-4-yl)boronic acid. A similar strategy has been successfully used to synthesize a series of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes by coupling various 2-(4-bromophenoxy)quinoline precursors with different arylboronic acids using a palladium catalyst.

Table 2. Key Components of the Suzuki-Miyaura Reaction for Biphenyl Synthesis
ComponentFunctionExample for Target Synthesis
Aryl HalideElectrophilic Partner2-(4-Bromophenyl)quinoline
Arylboronic AcidNucleophilic Partner4-Bromophenylboronic acid
Palladium CatalystCatalyzes the C-C bond formationPd(PPh₃)₄, [(dppf)PdCl₂]
BaseActivates the organoboron speciesK₂CO₃, Cs₂CO₃
SolventReaction MediumDMF, Dioxane/Water

Direct Arylation Strategies

As an alternative to classical cross-coupling reactions that require pre-functionalization of both coupling partners, direct C-H arylation has emerged as a more atom- and step-economical strategy. This approach involves the activation of a C-H bond on one aromatic ring and its direct coupling with an aryl halide. rsc.org

For the synthesis of the target compound, a direct arylation strategy could theoretically involve the palladium-catalyzed reaction of a 2-(4-bromophenyl)quinoline with 1-bromo-4-iodobenzene. This would activate a C-H bond on the phenyl ring of the quinoline derivative for coupling. While this specific transformation is not widely documented, palladium- and rhodium-catalyzed direct arylations at various positions of the quinoline ring (including C2 and C8) have been successfully demonstrated, showcasing the feasibility of activating C-H bonds on the quinoline system for biaryl synthesis. acs.org This methodology avoids the need to prepare organoboron or other organometallic reagents, thereby simplifying the synthetic sequence.

Regioselective Bromination Techniques

Regioselective bromination is a critical step in the synthesis of this compound, as it allows for the specific placement of a bromine atom on either the quinoline ring system or the biphenyl unit. The position of bromination is influenced by the electronic properties of the substrate and the reaction conditions employed.

The quinoline ring system is susceptible to electrophilic aromatic substitution, including bromination. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of substituents on the ring. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in chloroform (B151607) can lead to the formation of di- and tribromo derivatives, accompanied by oxidation to the quinoline structure. google.com In contrast, using bromine in acetic acid can result in the formation of a 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. google.com N-substituted 2-phenyl-1,2,3,4-tetrahydroquinolines can be selectively brominated at the 6-position under various conditions. google.com

The use of N-bromosuccinimide (NBS) is a common method for the bromination of quinolines. nih.gov NBS can act as both an electrophile and an oxidant, facilitating the construction of functionalized bromoquinolines from tetrahydroquinolines in a one-pot reaction. bohrium.com This method has been shown to be effective for the synthesis of multi-brominated quinolines with good functional group tolerance. bohrium.com

Table 1: Regioselective Bromination of Quinoline Derivatives

Starting Material Reagent Solvent Product(s) Reference(s)
2-phenyl-1,2,3,4-tetrahydroquinoline Br₂ Chloroform Di- and tribromo-2-phenylquinoline google.com
2-phenyl-1,2,3,4-tetrahydroquinoline Br₂ Acetic acid 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline google.com
N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline Br₂ or NBS Various 6-bromo-N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline google.com
Tetrahydroquinolines NBS Dichloromethane Functionalized bromoquinolines bohrium.com

The bromination of the biphenyl unit in 2-(biphenyl-4-yl)quinoline is also an important consideration. The regioselectivity of this reaction is governed by the directing effects of the substituents on the biphenyl ring. In the case of an unsubstituted biphenyl attached to the quinoline core, the para-position (4'-position) is generally favored for electrophilic substitution due to steric and electronic factors.

The reaction of biphenyl with bromine chloride (BrCl) has been shown to be an effective method for the preparation of 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl. google.com This process can be carried out at ambient temperature with good yields. google.com The BrCl can be formed in situ by reacting bromine with a chlorine source. google.com For the synthesis of this compound, a similar strategy could be employed, where 2-(biphenyl-4-yl)quinoline is treated with a suitable brominating agent to achieve selective bromination at the 4'-position of the biphenyl moiety.

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be achieved through both stepwise and one-pot methodologies. These pathways often involve the construction of the quinoline ring followed by the introduction and modification of the biphenyl substituent.

A common stepwise approach involves the initial synthesis of a 2-arylquinoline, followed by a cross-coupling reaction to form the biphenyl linkage, and finally, regioselective bromination.

One of the most widely used methods for the synthesis of 2-arylquinolines is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgnih.govresearchgate.net For the synthesis of a precursor to the target molecule, a 2-aminoarylketone could be reacted with an acetophenone (B1666503) derivative bearing a bromine atom or a group that can be converted to a bromine atom.

Another classical method is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgnih.govresearchgate.netresearchgate.net This reaction can be used to synthesize a variety of substituted quinolines.

Once the 2-(4-bromophenyl)quinoline core is synthesized, the biphenyl moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction . acs.orgnih.govnih.govrsc.orgmdpi.com This palladium-catalyzed reaction involves the coupling of the 2-(4-bromophenyl)quinoline with a phenylboronic acid derivative. Alternatively, a 2-chloro- or 2-bromoquinoline (B184079) can be coupled with 4-bromophenylboronic acid.

A plausible stepwise synthesis could be:

Synthesis of 2-(4-bromophenyl)quinoline: This can be achieved through a Friedländer or Doebner-von Miller reaction. For example, reacting isatin with 4-bromoacetophenone via the Pfitzinger reaction, a variation of the Friedländer synthesis, yields 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov

Suzuki-Miyaura Coupling: The resulting 2-(4-bromophenyl)quinoline can then be coupled with phenylboronic acid in the presence of a palladium catalyst to form 2-(4'-phenyl[1,1'-biphenyl]-4-yl)quinoline.

Bromination: The final step would involve the regioselective bromination of the biphenyl group at the 4'-position.

One-pot syntheses offer a more efficient and atom-economical approach to the target molecule by combining multiple reaction steps in a single reaction vessel. A one-pot synthesis of 2,3,4-triarylquinolines has been reported via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids. nih.gov This suggests that a similar one-pot strategy could be developed for the synthesis of this compound.

A potential one-pot approach could involve the palladium-catalyzed coupling of a dihalogenated quinoline with two different boronic acids. For instance, a 2-chloro-4-(or 6-, 8-)bromoquinoline could be sequentially coupled with phenylboronic acid and 4-bromophenylboronic acid in a one-pot fashion.

Green Chemistry Principles in the Synthesis of Quinoline-Biphenyl Compounds

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to reduce the environmental impact of chemical processes. acs.org

Use of Greener Solvents: Traditional syntheses of quinolines often employ hazardous organic solvents. The use of greener solvents such as water, ethanol, or ionic liquids is a key aspect of green chemistry. acs.orgnih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in green solvents like 2-Me-THF and tert-amyl alcohol. acs.orgnih.gov

Catalyst-Free and Solvent-Free Conditions: Whenever possible, avoiding the use of catalysts and solvents can significantly improve the greenness of a synthesis. Mechanochemical approaches, which use mechanical force to drive reactions, have been employed for the solvent- and catalyst-free bromofunctionalization of olefins. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. benthamdirect.comnih.govjmpas.com Microwave-assisted synthesis has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.comnih.govjmpas.com

Use of Recyclable Catalysts: The development of recyclable catalysts is another important aspect of green chemistry. Nanocatalysts, for example, can often be easily recovered and reused, reducing waste and cost. nih.gov

Table 2: Green Chemistry Approaches in Quinoline Synthesis

Green Principle Application Example Reference(s)
Greener Solvents Use of water, 2-Me-THF, tert-amyl alcohol Nickel-catalyzed Suzuki-Miyaura coupling acs.orgnih.gov
Catalyst-Free Mechanochemical bromination Bromofunctionalization of olefins rsc.org
Energy Efficiency Microwave-assisted synthesis Synthesis of various quinoline derivatives benthamdirect.comnih.govjmpas.com
Recyclable Catalysts Use of nanocatalysts Suzuki coupling in aqueous media nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Quinoline Biphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline, ¹H and ¹³C NMR would provide a complete map of the proton and carbon framework, while 2D NMR techniques would confirm connectivity.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the 14 protons distributed across the quinoline (B57606) and biphenyl (B1667301) ring systems. The signals would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm.

Quinoline Protons : The six protons of the quinoline ring would exhibit chemical shifts and coupling patterns characteristic of 2-substituted quinolines. For instance, in the related compound 2-(4-Bromophenyl)quinoline (B1270115), quinoline protons are observed at chemical shifts (δ) of 8.20-7.50 ppm rsc.org. The proton on C3 is expected to be a doublet coupled to the proton on C4, and the protons on the benzo portion of the ring system will show characteristic doublet, triplet, or multiplet patterns based on their coupling with adjacent protons.

Biphenyl Protons : The biphenyl moiety has eight protons. The four protons on the phenyl ring attached to the quinoline (Ring A) and the four protons on the bromine-substituted phenyl ring (Ring B) would appear as distinct AA'BB' systems, presenting as two sets of doublets each. Based on data for 2-([1,1'-biphenyl]-4-yl)pyridine, the protons on the phenyl ring adjacent to the heterocycle appear around δ 8.07 and 7.70 ppm rsc.org. The protons on the brominated ring are expected to show a doublet around δ 7.65 ppm (protons ortho to Br) and another doublet further upfield for the protons meta to Br.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would display signals for all 21 unique carbon atoms in the molecule.

Quinoline Carbons : The nine carbons of the quinoline ring have well-established chemical shift ranges. The carbon at the C2 position, bonded to the biphenyl group, would be significantly downfield. In 2-(4-Bromophenyl)quinoline, the quinoline carbons appear between δ 118.5 and 156.0 ppm rsc.org.

Biphenyl Carbons : The twelve carbons of the biphenyl system would also have distinct signals. The quaternary carbons (C1', C4', C1'', C4'') will show characteristic shifts influenced by their substituents. The carbon atom bonded to the bromine (C4') would have its chemical shift influenced by the halogen's electronegativity and is typically found around δ 123.9 ppm rsc.org.

2D NMR Spectroscopy To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal proton-proton coupling networks within the individual rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale / Comparison
Quinoline CH7.50 - 8.50118 - 137Based on data for 2-substituted quinolines rsc.orgrsc.org.
Quinoline Quaternary CN/A148 - 157Characteristic shifts for C2, C8a, and C4a rsc.org.
Biphenyl CH (Ring A)7.70 - 8.10127 - 130Similar to 2-([1,1'-biphenyl]-4-yl)pyridine rsc.org.
Biphenyl CH (Ring B)7.40 - 7.70128 - 132Typical values for a 4-bromobiphenyl (B57062) moiety.
Biphenyl C-BrN/A~124Based on data for 2-(4-Bromophenyl)quinoline rsc.org.
Biphenyl Quaternary CN/A138 - 142Expected shifts for the linking carbons of the biphenyl system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic framework.

Key expected vibrational bands include:

Aromatic C-H Stretching : A group of sharp bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds on the quinoline and biphenyl rings researchgate.net.

C-H In-plane and Out-of-plane Bending : The fingerprint region (below 1500 cm⁻¹) would also contain numerous sharp bands corresponding to C-H bending vibrations. The specific pattern of out-of-plane bending bands between 900-675 cm⁻¹ can help confirm the substitution patterns on the aromatic rings.

C-Br Stretching : A strong absorption corresponding to the carbon-bromine bond stretch is expected at lower wavenumbers, typically in the 650-550 cm⁻¹ range.

Interactive Table: Predicted Infrared Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C / C=N Stretch1620 - 1450Strong to Medium
C-H Out-of-plane Bend900 - 675Strong
C-Br Stretch650 - 550Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight and elemental formula.

For this compound (C₂₁H₁₄BrN), the molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance libretexts.orgpearson.comcsbsju.edu. This results in two prominent peaks in the mass spectrum for the molecular ion:

[M]⁺ : The peak corresponding to the molecule containing the ⁷⁹Br isotope.

[M+2]⁺ : A peak of almost equal intensity, two mass units higher, corresponding to the molecule containing the ⁸¹Br isotope savemyexams.compearson.com.

This characteristic 1:1 doublet for the molecular ion is a definitive indicator of the presence of a single bromine atom in the molecule csbsju.edu. The primary fragmentation pathway would likely involve the loss of the bromine atom, followed by further fragmentation of the quinoline-biphenyl cation.

Interactive Table: Predicted Mass Spectrometry Data
Ion Description Predicted m/z Key Feature
[C₂₁H₁₄⁷⁹BrN]⁺Molecular ion with ⁷⁹Br~359.04Part of the M⁺ / M+2 doublet
[C₂₁H₁₄⁸¹BrN]⁺Molecular ion with ⁸¹Br~361.04Part of the M⁺ / M+2 doublet; ~1:1 intensity with M⁺ pearson.comsavemyexams.com
[C₂₁H₁₄N]⁺Fragment after loss of Br~280.11Loss of the bromine radical

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level mdpi.com. While a crystal structure for this compound has not been reported, the technique would provide invaluable information about its solid-state conformation.

An XRD analysis would precisely determine:

Bond Lengths and Angles : Confirming the expected geometries of the quinoline and biphenyl rings.

Intermolecular Interactions : The analysis would reveal how the molecules pack in the crystal lattice. Due to the large, flat aromatic surfaces, significant π-π stacking interactions between the quinoline and biphenyl systems of adjacent molecules are highly probable. Halogen bonding involving the bromine atom is also a potential intermolecular interaction that could influence the crystal packing.

Studies on similar quinoline and biphenyl systems often reveal non-planar conformations in the solid state to minimize steric repulsion between adjacent rings nih.gov.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For a highly conjugated molecule like this compound, this technique provides insight into its electronic structure.

The spectrum is expected to be characterized by intense absorption bands in the UV region, arising from π → π* electronic transitions within the extensive conjugated π-system that spans the entire quinoline-biphenyl framework nih.gov.

π → π Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π orbitals. The extended conjugation of the quinoline and biphenyl rings lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.org. This results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual quinoline or biphenyl chromophores libretexts.orgyoutube.com.

n → π Transitions: A lower intensity absorption may also be present, corresponding to the transition of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π orbital.

Theoretical and Computational Chemistry Studies of 2 4 Bromo 1,1 Biphenyl 4 Yl Quinoline

Electronic Structure Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and energetic properties of molecules. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT calculations are employed to optimize the molecular geometry, revealing stable conformations and providing data on bond lengths and angles. scirp.org These calculations are also fundamental for understanding the kinetic and thermodynamic stability of the compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to excited states, allowing for the prediction and analysis of electronic absorption spectra (UV-Vis). researchgate.netrsc.org By calculating the energies of electronic transitions, TD-DFT helps to interpret experimental spectroscopic data and understand how the molecule interacts with light. researchgate.net For complex aromatic systems like 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline, TD-DFT can elucidate the nature of transitions, such as π-π* or intramolecular charge transfer (ICT), which are crucial for applications in optoelectronics and photochemistry. nih.gov The choice of functional and basis set is critical for achieving results that correlate well with experimental data. researchgate.net

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound dictates its physical and biological properties. Conformational analysis and molecular modeling are used to explore the spatial arrangement of its constituent rings. Due to the connection between the quinoline and biphenyl (B1667301) systems, steric hindrance is expected to prevent a fully planar conformation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. nih.gov For quinoline derivatives, MD simulations are particularly valuable for studying the stability of ligand-protein complexes derived from docking studies. rsc.orgmdpi.com After a molecule is docked into the active site of a protein, an MD simulation, often run for nanoseconds, can assess the stability of the binding pose and the persistence of key interactions. mdpi.com

Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the structural stability of the complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding.

Radius of Gyration (Rg): Indicates the compactness of the protein structure over the course of the simulation.

These simulations can reveal that a computationally predicted binding mode is stable in a dynamic, solvated environment, thereby strengthening the predictions made by molecular docking. researchgate.netnih.gov

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from electronic structure calculations that quantify various aspects of a molecule's reactivity and electronic properties. nih.gov These descriptors are crucial for developing Quantitative Structure-Activity Relationships (QSAR). rsc.org The most fundamental descriptors are based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org

HOMO Energy (EHOMO): Correlates with the ability to donate electrons (ionization potential).

LUMO Energy (ELUMO): Relates to the ability to accept electrons (electron affinity).

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a critical indicator of chemical reactivity, kinetic stability, and polarizability. scirp.org A smaller gap generally implies higher reactivity and easier electronic excitation. rsc.orgresearchgate.netarxiv.orgnih.gov

From these energies, other important reactivity descriptors can be calculated, providing a deeper understanding of the molecule's chemical behavior. nih.govrsc.org

DescriptorFormulaPredicted Property
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / ηMeasure of reactivity
Electronegativity (χ)Power to attract electrons
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons

In Silico Studies of Molecular Interactions

In silico techniques are computational methods used to simulate and analyze biological or chemical systems. For compounds like this compound, these studies are essential for predicting potential biological activity and understanding the molecular basis of its interactions with therapeutic targets. rsc.orgnih.gov

Ligand-Protein Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ekb.egmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand structure-activity relationships. nih.govresearchgate.net For quinoline derivatives, docking studies have been performed against a wide range of targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govnih.gov

The process involves placing the ligand into the protein's binding site in various conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The analysis of the best-docked pose reveals crucial intermolecular interactions that stabilize the complex.

Interaction TypeDescriptionTypical Interacting Residues
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Asp, Gln, Asn, Ser, Tyr, Arg
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and protein.Ala, Val, Leu, Ile, Phe, Trp
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
π-AlkylInteraction between a π system (aromatic ring) and an alkyl group.Ala, Val, Leu, Ile, Pro

Mechanistic Insights from Computational Approaches

The integration of various computational methods provides a holistic understanding of a molecule's potential mechanism of action. By combining electronic structure calculations, conformational analysis, docking, and molecular dynamics, researchers can build a comprehensive model of how this compound might behave at a molecular level.

For instance, DFT calculations can reveal regions of the molecule that are electron-rich or electron-poor, suggesting sites likely to be involved in intermolecular interactions. nih.gov Docking can then identify a plausible binding mode with a protein target, and MD simulations can validate the stability of this interaction over time. rsc.orgmdpi.com This combined approach allows for the rationalization of structure-activity relationships and provides a theoretical foundation for designing new derivatives with improved potency or selectivity. mdpi.com These computational insights are invaluable for accelerating the discovery and development of new molecules for therapeutic or materials science applications. researchgate.net

Coordination Chemistry and Catalytic Applications of Quinoline Biphenyl Ligands

Quinoline-Based Ligands in Metal Complex Formation

The fusion of a benzene (B151609) ring with a pyridine (B92270) moiety in the quinoline (B57606) structure results in a versatile scaffold for designing ligands. nih.gov The nitrogen atom acts as a Lewis base, readily coordinating to metal centers. The biphenyl (B1667301) group attached to the quinoline core can be functionalized to modulate the ligand's electronic properties and steric hindrance, which in turn influences the geometry, stability, and reactivity of the resulting metal complex.

The synthesis of metal complexes with quinoline-biphenyl and related ligands typically involves the reaction of the ligand with a suitable metal precursor.

Palladium (Pd) Complexes: Palladium complexes are often prepared by reacting a quinoline-based ligand precursor with a palladium(II) salt, such as palladium acetate. mdpi.com These complexes are instrumental in cross-coupling reactions. For instance, the synthesis of quinoline-appended biaryls can be achieved through Suzuki-Miyaura cross-coupling, reacting substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various boronic acids in the presence of a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂]). nih.govacs.orgsemanticscholar.org The resulting products are typically characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.govacs.org

Gold (Au) Complexes: Gold(I) complexes can be synthesized by reacting a quinoline-type ligand with gold(I) precursors such as [AuCl(PPh₃)] (triphenylphosphine gold(I) chloride) or [AuCl(tht)] (tetrahydrothiophene gold(I) chloride). nih.govnih.gov The formation and structure of these complexes are confirmed through spectroscopic methods, including NMR spectroscopy, which shows characteristic shifts upon coordination of the ligand to the gold center. nih.gov

Copper (Cu) Complexes: Copper(II) complexes are commonly synthesized by reacting the appropriate quinoline-derived ligand with a copper(II) salt like copper(II) bromide or copper(II) chloride under reflux conditions. nih.govmdpi.com Characterization of these complexes is performed using techniques such as Infrared (IR) spectroscopy, Electron Paramagnetic Resonance (EPR), HR-MS, and single-crystal X-ray diffraction to determine their molecular structures. nih.govmdpi.com

Hafnium (Hf) and Zirconium (Zr) Complexes: Amido-quinoline-based ligands have been used to synthesize hafnium and zirconium complexes. nih.gov The synthesis is achieved through a one-pot reaction of the imino-quinoline ligands with in situ-formed MMe₄ (M = Hf, Zr). nih.gov Pyridylamido Hf and Zr complexes are prepared by the reaction of the deprotonated ligand with the corresponding metal tetrachloride (MCl₄), followed by alkylation. acs.org These complexes are characterized by Fourier-transform infrared (FTIR) and ¹H NMR spectroscopy. nih.gov

The coordination of quinoline-biphenyl ligands to a metal center is primarily through the nitrogen atom of the quinoline ring. The geometry of the resulting complex is influenced by the steric and electronic nature of the ligand and the preferred coordination number of the metal ion. For example, in certain copper(II) complexes with related N,N-donor ligands, the metal center can adopt a distorted square-planar or a distorted tetrahedral geometry. mdpi.com The biphenyl moiety can significantly influence the steric environment around the metal, affecting substrate access and the selectivity of catalytic reactions. X-ray diffraction analysis is a key technique for elucidating the precise coordination environment, including bond lengths and angles within the metal complex. mdpi.com

Homogeneous Catalysis

Metal complexes derived from quinoline-biphenyl ligands are effective homogeneous catalysts for a range of organic reactions, leveraging the unique properties imparted by the ligand framework.

Photocatalytic Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds. Ruthenium-based complexes featuring pyridine-quinoline ligands have been shown to be effective photocatalysts for the ATRA of haloalkanes to olefins under visible light irradiation. nih.gov In these reactions, the metal complex absorbs light and initiates a radical process, allowing for the addition of an alkyl group and a halogen across a double bond. nih.gov This methodology has been successfully applied using reagents like bromoacetonitrile. nih.gov

Hafnium and Zirconium complexes featuring amido-quinoline-based ligands have demonstrated significant potential as catalysts for the copolymerization of ethylene (B1197577) and 1-octene (B94956) to produce polyolefin elastomers (POEs). nih.gov These catalysts exhibit high thermal stability and are capable of operating at high temperatures. nih.gov Notably, the structure of the ligand plays a crucial role in determining the catalytic performance. Hf-based complexes, in particular, have shown exceptional activity and a high capacity for incorporating the 1-octene comonomer. nih.gov

Table 1: Performance of Amido-Quinoline-Based Hf and Zr Complexes in Ethylene/1-Octene Copolymerization

ComplexCatalytic Activity (10⁶ g polymer/(mol catalyst · h))1-Octene Incorporation (wt%)
Hf-18.326

Data sourced from a study on amido-quinoline-based complexes, highlighting the performance of the Hf-1 complex. nih.gov

Complexes of quinoline-biphenyl ligands and their analogs are also active in other important organic reactions.

Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of C-C bond formation. Palladium catalysts are used to couple aryl halides with arylboronic acids. This method is directly applicable to the synthesis of the 2-([1,1'-biphenyl]-4-yl)quinoline scaffold itself from precursors like 2-(4'-bromo[1,1'-biphenyl]-4-yl) boronic acid and a suitable quinoline derivative. nih.govacs.org

Chan-Lam Coupling: Copper(II) complexes bearing N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity for Chan-Lam C-N coupling reactions. nih.gov These catalysts effectively promote the formation of a bond between arylboronic acids and N-nucleophiles like benzimidazole, achieving high yields. nih.gov

Oxidation Reactions: Copper(II) complexes with redox-active diimine ligands have been studied as catalysts for the oxidation of hydrocarbons, such as the oxidation of isopropylbenzene. mdpi.com The catalytic mechanism and product distribution were found to be dependent on the specific structure and oxidizing capability of the copper complex. mdpi.com

Mechanistic Investigations in Catalysis

The application of 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline and related quinoline-biphenyl ligands in catalysis is an area of growing interest. Understanding the reaction mechanisms is crucial for optimizing catalytic performance and designing more efficient catalysts. This section delves into the mechanistic investigations, focusing on the influence of ligand properties and the specific pathways in photocatalysis.

Role of Ligand Steric and Electronic Effects

The catalytic activity of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. In the case of this compound, the bulky biphenyl substituent and the electron-withdrawing bromine atom play a pivotal role in determining the geometry, stability, and reactivity of the corresponding metal complexes.

The steric hindrance imparted by the biphenyl group at the 2-position of the quinoline ring can have several effects on the catalytic cycle. It can influence the coordination number and geometry of the metal center, potentially creating a specific binding pocket for the substrates. This steric bulk can also affect the rate of ligand association and dissociation, which is often a critical step in catalytic processes. For instance, in cross-coupling reactions, the steric profile of the ligand can dictate the regioselectivity of the reaction by controlling the approach of the reactants to the metal center.

The interplay of these steric and electronic factors is summarized in the table below:

Ligand FeatureEffectPotential Impact on Catalysis
Bulky Biphenyl GroupSteric Hindrance- Influences coordination geometry
  • Can enhance selectivity
  • May affect substrate binding
  • Bromo SubstituentElectron-Withdrawing- Modulates metal center's electron density
  • Affects ligand-metal bond strength
  • Can influence redox properties of the catalyst
  • Quinoline NitrogenCoordinating Atom- Primary site for metal binding
  • Its basicity is tuned by substituents
  • Photocatalytic Mechanisms

    Quinoline derivatives have been investigated for their potential in photocatalysis, both as photosensitizers and as ligands in photocatalytic metal complexes. researchgate.net The extended π-system of this compound suggests that it could absorb light in the UV-visible region, leading to the formation of an excited state that can participate in photoredox processes.

    In a typical photocatalytic cycle involving a metal complex with this ligand, the initial step would be the absorption of a photon, leading to an excited state of the complex. This excited state can then undergo either an oxidative or reductive quenching pathway.

    Oxidative Quenching: The excited complex can be oxidized by an electron acceptor, generating a more potent oxidant and a reduced form of the acceptor.

    Reductive Quenching: Alternatively, the excited complex can be reduced by an electron donor, producing a stronger reductant and the oxidized form of the donor.

    The specific pathway will depend on the redox potentials of the catalyst in its ground and excited states, as well as the nature of the substrates. The bromo and biphenyl substituents on the quinoline ligand can fine-tune these redox properties, thereby influencing the efficiency and selectivity of the photocatalytic reaction. For instance, the electron-withdrawing nature of the bromine atom could make the complex a better photo-oxidant.

    A plausible photocatalytic mechanism involving a complex of this compound is depicted in the following table, outlining the key steps in a generic photoredox cycle.

    StepDescriptionRole of the Ligand
    1. Light AbsorptionThe metal complex absorbs a photon to reach an excited state.The quinoline-biphenyl chromophore contributes to light absorption.
    2. Electron TransferThe excited complex engages in single-electron transfer with a substrate (either donating or accepting an electron).Electronic substituents on the ligand modulate the redox potential of the excited state.
    3. Substrate Radical FormationA radical cation or anion of the substrate is formed.The steric environment created by the ligand can influence the approach of the substrate.
    4. Catalytic TransformationThe radical intermediate undergoes further reaction, such as bond formation or cleavage.The ligand stabilizes the metal center in its various oxidation states throughout the cycle.
    5. Catalyst RegenerationThe metal complex returns to its ground state, completing the catalytic cycle.The ligand framework ensures the stability of the catalyst for multiple turnovers.

    Mechanistic studies, including spectroscopic and computational methods, are essential to elucidate the precise role of the this compound ligand in specific catalytic reactions and to guide the development of next-generation catalysts with enhanced activity and selectivity.

    Structure Activity Relationship Sar Studies in Quinoline Biphenyl Systems

    Influence of Substituent Position on Reactivity and Selectivity

    The reactivity and selectivity of the quinoline-biphenyl system are profoundly influenced by the electronic properties and positions of its constituent parts. The quinoline (B57606) nucleus itself possesses distinct reactive sites. The nitrogen atom makes the heterocyclic ring electron-deficient, which generally directs nucleophilic attacks to the C2 and C4 positions. Conversely, electrophilic substitution typically occurs on the electron-rich benzene (B151609) ring portion, favoring the C5 and C8 positions. researchgate.net

    The presence of the large 4'-bromo[1,1'-biphenyl]-4-yl substituent at the C2 position sterically and electronically modifies this intrinsic reactivity. This substituent directs further functionalization, particularly through transition metal-catalyzed C-H activation, which has become a primary strategy for modifying such scaffolds. nih.gov For instance, palladium-catalyzed C-H arylation on the quinoline core is highly regioselective. While C2 is occupied, functionalization often targets the C8 position, a process that can be controlled by the choice of ligands and directing groups. researchgate.net

    Table 1: Influence of Substituent Position on Reaction Selectivity in Quinoline Systems
    Reaction TypeSubstituent/PositionObserved Selectivity/ReactivityReference
    Electrophilic SubstitutionUnsubstituted QuinolineFavors C5 and C8 positions on the benzene ring. researchgate.net
    Nucleophilic SubstitutionUnsubstituted QuinolineFavors C2 and C4 positions on the pyridine (B92270) ring. researchgate.net
    Pd-catalyzed C-H ArylationAryl group at C2Directs functionalization towards other positions, often C8. researchgate.net
    Copper-catalyzed N-arylation2-Arylquinoline LigandEnhances catalytic activity in C-N bond formation. rsc.org

    Modulation of Optical Properties via Structural Modifications

    Quinoline-biphenyl systems are characterized by an extended π-conjugated framework, which often imparts them with interesting photophysical properties, including fluorescence. The specific optical behavior, such as absorption/emission wavelengths and quantum efficiency, can be finely tuned by making structural modifications to the molecule.

    The core 2-arylquinoline structure forms a "push-pull" system, where the electron-donating and electron-accepting characteristics of different parts of the molecule influence intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to their fluorescence and solvatochromic properties. Modifications to the quinoline or biphenyl (B1667301) rings can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission spectra.

    For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect in the emission wavelength. Studies on highly-conjugated derivatives where a 1,3,4-thiadiazole (B1197879) core is connected to a quinazoline (B50416) (a related N-heterocycle) via a biphenyl linker show that the extended conjugation results in high quantum yields and strong fluorescence emission. mdpi.com The position of the bromo-substituent on the terminal phenyl ring in 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline influences the electronic distribution and can quench or enhance fluorescence depending on its interplay with other functional groups.

    Table 2: Effect of Structural Modification on Photophysical Properties of Quinoline Derivatives
    Compound/ModificationEffect on Absorption (λmax)Effect on Emission (λem)Quantum Yield (ΦF)Reference
    Extended π-conjugation (e.g., adding aryl linkers)Red-shiftRed-shiftGenerally increases mdpi.com
    Introduction of EDG on aryl moietyRed-shiftRed-shiftVariable rsc.org
    Introduction of EWG on aryl moietyBlue-shift or Red-shiftBlue-shift or Red-shiftVariable rsc.org
    Increased conformational rigidityMinimal changeBlue-shiftOften increasesN/A

    Impact of Ligand Structure on Catalytic Performance and Comonomer Incorporation

    Beyond their direct applications, 2-arylquinoline derivatives, including the biphenyl-substituted class, are widely employed as ligands in organometallic catalysis. nih.gov The nitrogen atom of the quinoline ring and potentially other heteroatoms can coordinate to a metal center (e.g., palladium, copper, ruthenium), influencing its catalytic activity, stability, and selectivity. rsc.orgnih.gov

    The structure of the 2-(biphenyl)quinoline ligand is critical for its performance. The steric bulk and electronic properties of the biphenyl group can modulate the environment around the metal center. For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, bulky and electron-rich phosphine (B1218219) ligands are known to accelerate the rate-limiting oxidative addition step, leading to higher catalyst turnover frequencies (TOFs). frontiersin.org Similarly, in quinoline-based ligands, substituents on the biphenyl moiety can be tailored to enhance catalytic efficiency.

    Research has shown that 2-arylquinoline-based acyl hydrazones are effective ligands for copper-catalyzed N-arylation of indoles. rsc.org The specific structure of the aryl group at the C2 position influences the ligand's ability to stabilize the copper catalyst and facilitate the coupling reaction. Similarly, palladium complexes bearing quinolinyl-based ligands have been developed for various C-C and C-N bond-forming reactions. nih.govresearchgate.net The substituent pattern on the biphenyl ring can affect the solubility of the catalytic complex, its stability at high temperatures, and its selectivity towards different substrates or comonomers in polymerization reactions. For instance, modifying the ligand structure in palladium catalysis can significantly alter the yield and regioselectivity in the synthesis of complex heterocycles. nih.gov

    Table 3: Influence of 2-Arylquinoline Ligand Structure on Catalytic Reaction Yields
    Catalytic SystemLigand StructureReactionEffect on PerformanceReference
    Palladium(II)2-AlkoxylquinolineCascade C-H ActivationAbsence of ligand gave only 11% yield of a single C-H activation product; ligand enabled triple C-H activation to yield 58% of the desired quinolinone. nih.gov
    Copper(I)2-Arylquinoline Acyl HydrazoneN-arylation of IndoleLigand enhances catalytic activity, enabling efficient C-N bond formation. rsc.org
    Palladium(0)Bulky Phosphine Ligand (for comparison)Suzuki CouplingBulky, electron-rich ligands increase reaction rate and yield. frontiersin.org
    Palladium(II)8-(di-tert-butylphosphinooxy)quinolineSuzuki CouplingForms an efficient catalyst precursor for coupling aryl bromides and chlorides. researchgate.net

    Conformational Flexibility and its Implications for Molecular Function

    This non-coplanarity has profound implications for the molecule's function. In the context of biological activity, the ability of the molecule to adopt a specific conformation is often crucial for binding to a target protein or receptor. Studies on 2-arylquinolines as potential anticancer agents have shown that their non-coplanar nature can affect their ability to interact with biological targets. rsc.org The flexibility allows the molecule to adapt its shape to fit into a binding pocket, but excessive flexibility can be entropically unfavorable.

    Conformational freedom also impacts the photophysical properties. For non-planar π-conjugated systems, rotation around the inter-ring bond can lead to the formation of a twisted intramolecular charge transfer (TICT) state upon excitation. This non-radiative decay pathway can significantly lower the fluorescence quantum yield. Therefore, restricting the conformational flexibility, for example by introducing bridging groups or bulky substituents that hinder free rotation, is a common strategy to enhance the emission intensity of fluorophores. The specific conformation adopted in the solid state will also dictate the crystal packing and intermolecular interactions, which are important for applications in materials science, such as organic light-emitting diodes (OLEDs).

    Table 4: Implications of Conformational Flexibility in Quinoline-Biphenyl Systems
    Property AffectedImplication of Flexibility (Free Rotation)Implication of Rigidity (Restricted Rotation)Reference
    Biological ActivityAllows adaptation to binding sites; may be entropically penalized.Pre-organizes molecule for optimal binding; may prevent binding if conformation is incorrect. rsc.org
    Fluorescence Quantum YieldCan lead to quenching via non-radiative TICT states, lowering the yield.Blocks non-radiative decay pathways, often enhancing fluorescence.N/A
    Crystal PackingAllows for various packing motifs depending on the adopted torsion angle.Leads to more predictable and ordered packing structures.N/A
    SolubilityNon-planar structures can disrupt crystal packing, often increasing solubility.Planar, rigid structures tend to pack more efficiently, often decreasing solubility.N/A

    Q & A

    Q. What are the common synthetic routes for 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline?

    The synthesis involves two key steps: (1) formation of the quinoline core and (2) introduction of the 4'-bromo-biphenyl moiety.

    • Quinoline Core Synthesis : Brominated aniline derivatives undergo cyclocondensation with acrylate esters or α,β-unsaturated carbonyl compounds at 160–200°C. For example, refluxing 2-bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate in ethanol yields substituted quinolines after thermal cyclization .
    • Biphenyl Coupling : Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid derivatives using Pd(PPh₃)₄ in dioxane/water (3:1) introduces the biphenyl group. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

    Q. Which spectroscopic methods are most effective for characterizing this compound?

    • NMR Spectroscopy : ¹H/¹³C NMR distinguishes aromatic protons (quinoline vs. biphenyl) and confirms substitution patterns. For example, coupling constants (J ≈ 8–9 Hz) between biphenyl protons indicate para-substitution .
    • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and molecular packing. SHELXL refinement (R factor < 0.05) validates bond lengths and angles, as seen in related brominated quinolines .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 384.2 for C₂₁H₁₅BrN) and isotopic patterns for bromine .

    Q. What are the typical chemical reactions this compound undergoes?

    • Electrophilic Substitution : Bromine at the 4'-position directs further substitution (e.g., nitration or sulfonation) on the biphenyl ring under acidic conditions.
    • Cross-Coupling : The bromine acts as a leaving group in Suzuki or Heck reactions to introduce aryl/alkenyl groups. Pd-catalyzed coupling with boronic acids in THF at 80°C is typical .
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties for biological studies .

    Advanced Research Questions

    Q. How can researchers address regioselectivity challenges in bromination steps?

    Regioselectivity is controlled by:

    • Directing Groups : Electron-donating groups (e.g., methoxy) on the biphenyl ring direct bromination to the para position.
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack at electron-rich sites. For example, N-bromosuccinimide (NBS) in DMF at 0–5°C yields >90% para-brominated products .
    • Computational Guidance : DFT calculations (e.g., Gaussian09) predict charge densities to identify reactive positions. Validate with HPLC analysis of regioisomer ratios under varied conditions .

    Q. What strategies optimize Suzuki coupling yields for biphenyl-quinoline derivatives?

    • Catalyst Selection : Pd(OAc)₂ with SPhos ligand increases turnover in sterically hindered systems.
    • Microwave Assistance : Reactions at 120°C for 30 minutes under microwave irradiation improve yields (85–92%) compared to conventional heating (60% over 12 hours) .
    • Purification : Use silica gel impregnated with silver nitrate to remove residual palladium, followed by recrystallization from ethanol/water .

    Q. How does the substitution pattern influence biological activity in SAR studies?

    • Biphenyl Bromine : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity. Analogues without bromine show 10-fold lower potency against Mycobacterium tuberculosis .
    • Quinoline Core Modifications : Methyl groups at the 4-position increase steric bulk, reducing binding to cytochrome P450 enzymes but improving selectivity in kinase inhibition assays .
    • Case Study : Fluorine substitution at the 2'-position (cf. 6-fluoro-2-(2'-fluorobiphenyl)quinoline) improves IC₅₀ values by 50% in anti-inflammatory assays due to enhanced H-bonding with COX-2 .

    Q. How to resolve contradictions between crystallographic data and computational models?

    • Refinement Protocols : Use SHELXL's TWIN/BASF commands to account for crystal twinning, which may distort bond angles. Compare residual density maps to identify disordered solvent molecules .
    • DFT Benchmarking : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and overlay with X-ray structures. Root-mean-square deviations (RMSD) > 0.05 Å suggest experimental artifacts (e.g., thermal motion) .

    Q. What are the applications in drug discovery, and how to design analogs?

    • Antitubercular Agents : The biphenyl-bromine motif inhibits InhA enoyl-ACP reductase. Design analogs with electron-withdrawing groups (e.g., nitro) at the 3-position to enhance target binding .
    • Anticancer Scaffolds : Quinoline-biphenyl hybrids intercalate DNA and inhibit topoisomerase II. Introduce carboxylate side chains (e.g., ethyl 4-carboxylate) to improve water solubility for in vivo testing .
    • High-Throughput Screening : Use SPR (surface plasmon resonance) to measure binding kinetics to kinase domains. Prioritize compounds with KD < 100 nM for murine xenograft models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.